N-(2-Methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-methylpropoxy)benzamide
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Overview
Description
N-(2-Methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-methylpropoxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with methoxy and oxazolo-pyridinyl substituents, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-methylpropoxy)benzamide typically involves multi-step organic reactions. One common approach is the condensation of an appropriate benzamide derivative with a methoxy-substituted phenyl compound, followed by cyclization to form the oxazolo-pyridinyl ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-methylpropoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide core can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the benzamide core results in amines.
Scientific Research Applications
N-(2-Methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-methylpropoxy)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with methoxy and oxazolo-pyridinyl substituents. Examples are:
- N-(2-Methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-methylpropoxy)benzamide analogs with different alkoxy groups.
- Benzamide derivatives with variations in the oxazolo-pyridinyl ring structure.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23N3O4 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C24H23N3O4/c1-15(2)14-30-18-7-4-6-16(12-18)23(28)26-19-13-17(9-10-20(19)29-3)24-27-22-21(31-24)8-5-11-25-22/h4-13,15H,14H2,1-3H3,(H,26,28) |
InChI Key |
OWMJWLWSQAMNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
Origin of Product |
United States |
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